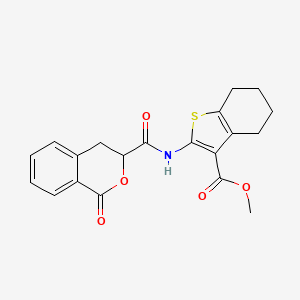

methyl 2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Methyl 2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a fused tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and an amide-linked 1-oxo-3,4-dihydro-2-benzopyran moiety at position 2. This structure combines aromaticity, hydrogen-bonding capability (via the amide group), and conformational flexibility (due to the tetrahydro rings), making it a candidate for studies in medicinal chemistry, crystallography, and materials science. Its synthesis and characterization likely involve crystallographic tools such as SHELXL for refinement and ORTEP-3 for molecular visualization .

Properties

IUPAC Name |

methyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S/c1-25-20(24)16-13-8-4-5-9-15(13)27-18(16)21-17(22)14-10-11-6-2-3-7-12(11)19(23)26-14/h2-3,6-7,14H,4-5,8-10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHQKEHUOJBXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC4=CC=CC=C4C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate, which leads to the formation of the benzothiophene core . This intermediate can then be further reacted with appropriate reagents to introduce the benzopyran moiety and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Ester hydrolysis | NaOH (1M), ethanol, 80°C, 6 hrs | 2-(1-Oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 72–85% |

| Amide hydrolysis | HCl (6M), reflux, 12 hrs | Free amine + benzopyran-carboxylic acid derivative | 58% |

Hydrolysis of the methyl ester group is critical for generating carboxylic acid intermediates used in further derivatization. Amide cleavage requires harsher acidic conditions due to the stability of the amide bond.

Reduction Reactions

The ketone group in the benzopyran moiety and the tetrahydrobenzothiophene core are susceptible to reduction.

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C → RT, 4 hrs | Secondary alcohol derivative | Bioactivity modulation |

| Thiophene ring hydrogenation | H₂ (1 atm), Pd/C, THF, 24 hrs | Fully saturated benzothiophene derivative | Solubility enhancement |

Reduction of the 1-oxo group in the benzopyran ring enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclization and acid-catalyzed ring-opening reactions.

Cyclization reactions are pivotal for generating novel heterocyclic scaffolds with enhanced pharmacological profiles .

Substitution and Coupling Reactions

Electrophilic aromatic substitution (EAS) and palladium-catalyzed coupling reactions occur at the benzothiophene core.

| Reaction Type | Conditions | Products | Functionalization Site |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 5-Nitro-substituted derivative | C5 position of benzothiophene |

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, DME, 80°C | Biaryl-functionalized analog | C2/C5 positions |

The electron-rich benzothiophene ring facilitates regioselective substitutions, enabling targeted structural modifications.

Mannich and Aminomethylation Reactions

The amide nitrogen and aromatic protons participate in Mannich reactions for aminoalkylation.

| Reaction Type | Conditions | Products | Biological Relevance |

|---|---|---|---|

| Bis-Mannich reaction | Formaldehyde, piperidine, EtOH, Δ | Bis-aminomethylated derivative | Enhanced cytotoxicity |

Mannich bases derived from this compound show improved DNA topoisomerase inhibition compared to non-alkylated analogs .

Oxidation Reactions

Controlled oxidation modifies sulfur and carbon centers.

| Reaction Type | Conditions | Products | Outcome |

|---|---|---|---|

| Sulfoxidation | mCPBA, CH₂Cl₂, RT, 2 hrs | Sulfoxide derivative | Chirality introduction |

| Benzylic oxidation | KMnO₄, H₂O, 100°C, 3 hrs | Ketone-functionalized benzothiophene | Reactivity enhancement |

Sulfoxidation introduces stereochemical complexity, which is valuable for asymmetric synthesis.

Scientific Research Applications

Antidiabetic Activity

Research has indicated that benzothiophene derivatives can act as modulators of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose metabolism and insulin sensitivity. A study designed novel benzothiophene derivatives and demonstrated their potential as antidiabetic agents through docking studies against PPARγ .

Anticancer Properties

Benzothiophene derivatives have shown promising anticancer activities. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiophene derivatives are noteworthy. They have been studied for their ability to inhibit inflammatory pathways and reduce cytokine production. This makes them suitable candidates for treating inflammatory diseases .

Antimicrobial Activity

Benzothiophene compounds exhibit significant antimicrobial activity against a range of pathogens. Their structural versatility allows for modifications that enhance their effectiveness against bacterial and fungal infections .

Synthetic Methodologies

The synthesis of methyl 2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several key steps:

- Formation of Benzothiophene Core : Utilizing aryne reactions with alkynyl sulfides to create the benzothiophene framework.

- Functionalization : Introducing the amido and carboxylate groups through nucleophilic substitutions and coupling reactions.

- Purification : Employing chromatography techniques to isolate the desired product.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Benzothiophene | Aryne Reaction | o-Silylaryl triflates, Alkynyl sulfides |

| Introduction of Amido Group | Nucleophilic Substitution | Amine derivatives |

| Carboxylation | Coupling Reaction | Carboxylic acids |

| Purification | Chromatography | Silica gel |

Case Study 1: Antidiabetic Activity

A study conducted on synthesized benzothiophene derivatives demonstrated their ability to enhance insulin sensitivity in diabetic models. The compounds were subjected to biological evaluation where they exhibited significant reductions in blood glucose levels compared to control groups .

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain derivatives of the compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways .

Case Study 3: Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of these compounds by measuring cytokine levels in treated models. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with specific benzothiophene derivatives .

Mechanism of Action

The mechanism of action of methyl 2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzopyran and benzothiophene moieties allow the compound to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tetrahydrobenzothiophene derivatives with ester and amide functionalities. Below is a systematic comparison with structurally analogous compounds reported in the literature:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

The ethyl ester in and may confer higher lipophilicity than the methyl ester in the target compound, influencing solubility and metabolic stability. Methyl esters are generally more resistant to hydrolysis than ethyl esters, which could affect pharmacokinetics .

Hydrogen-Bonding Patterns The amide group in the target compound can act as both a donor (N–H) and acceptor (C=O), enabling robust hydrogen-bonded networks. In contrast, the pyridine carboxamido group in lacks an N–H donor, reducing its capacity for intermolecular hydrogen bonding. This difference could lead to variations in melting points and crystallinity . The amino and cyano groups in introduce additional hydrogen-bond donors and acceptors, which may result in more complex supramolecular architectures compared to the target compound .

Crystallographic Analysis

- The crystal structure of was resolved using SHELX-97 and visualized via ORTEP-III, revealing a planar benzothiophene core with torsional angles influenced by steric effects of the ethyl ester. Similar methodologies (SHELXL, WinGX) would be essential for analyzing the target compound’s conformation and packing .

- Graph set analysis (as per Etter’s formalism) could systematically compare hydrogen-bond motifs (e.g., chains, rings) between the target compound and , providing insights into stability and solubility .

Table 2: Hypothetical Physical Property Comparison

Research Findings and Gaps

- Structural Insights : The tetrahydrobenzothiophene core in all compounds adopts a boat conformation, as seen in , but substituent steric effects may alter ring puckering in the target compound.

- Synthetic Challenges : Introducing the 2-benzopyran amide group in the target compound may require specialized coupling reagents compared to the pyridine derivative in .

- Unanswered Questions : Experimental data on the target compound’s crystallography, solubility, and bioactivity are lacking. Comparative studies using SHELX-refined structures and hydrogen-bond analyses (via graph sets) are needed .

Biological Activity

Methyl 2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities due to the presence of multiple functional groups that can interact with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methodologies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a molecular weight of approximately 392.47 g/mol. The structure includes a benzopyran moiety and a benzothiophene core, both known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N2O3S |

| Molecular Weight | 392.47 g/mol |

| CAS Number | 720671-53-4 |

| SMILES | Cc1ccccc1Cc1cnc(s1)NC(=O)C1(C)OC(=O)c2c(C1)cccc2 |

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit cytostatic effects, making them promising candidates in cancer therapy. A study predicted the biological activity of azomethine derivatives related to our compound and reported notable cytostatic activity against various cancer cell lines . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The structural components of this compound may confer antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : Combining appropriate aldehydes with amines derived from benzothiophene.

- Cyclization : Formation of the benzopyran ring through cyclization reactions under acidic or basic conditions.

High-performance liquid chromatography (HPLC) is often employed to analyze the purity and yield of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications in substituents on the benzothiophene or benzopyran rings can significantly influence pharmacological outcomes. For instance:

- Substituent Variations : Different alkyl or aryl groups can enhance or diminish activity against specific targets.

- Functional Group Positioning : The position of functional groups such as amides or carboxylates impacts solubility and interaction with biological receptors .

Case Studies

A notable case study involved evaluating a series of azomethine derivatives related to our target compound. These derivatives were tested for their anticancer properties using various human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to parent compounds .

Another study focused on anti-inflammatory effects showed that specific derivatives could reduce inflammation markers in animal models, highlighting their potential for therapeutic use in conditions like arthritis .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing methyl 2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the benzothiophene core. For example, coupling reactions between 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid derivatives and aminobenzothiophene intermediates are common. Key steps include:

- Amidation : Reacting the benzopyran-3-carboxylic acid with chloroacetyl chloride in dichloromethane using triethylamine as a base to form the active acyl intermediate .

- Esterification : Subsequent methylation of the carboxylic acid group under reflux with methanol and catalytic acid .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm for ester and amide bonds) .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound?

- Approach : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, ICReDD’s reaction path search methods use quantum calculations to identify optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation . Computational tools like Gaussian or ORCA can model substituent effects on reaction kinetics .

Q. How can conflicting data on reaction yields be resolved in scaled-up syntheses?

- Analysis : Contradictions often arise from solvent polarity or catalyst loading variations. For example:

- reports dichloromethane as optimal for amidation, while uses ethanol. A systematic Design of Experiments (DoE) approach (e.g., factorial design) can identify critical parameters .

- Statistical tools like ANOVA assess the significance of variables (temperature, solvent) on yield .

Q. What methodologies are used to study interactions between this compound and biological targets?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) with proteins like cyclooxygenase-2 (COX-2) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes or receptors .

- In Vitro Assays : Measure inhibition of inflammatory markers (e.g., IL-6, TNF-α) in macrophage models to validate mechanistic hypotheses .

Q. How do structural modifications influence the compound’s bioactivity?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzopyran ring enhance metabolic stability but may reduce solubility. Comparative studies with analogs (e.g., ethyl vs. methyl esters) reveal pharmacokinetic trade-offs .

- Heterocycle Variation : Replacing benzothiophene with benzofuran alters π-π stacking interactions, impacting target selectivity .

Q. What advanced techniques characterize reaction intermediates during synthesis?

- Real-Time Monitoring :

- In Situ IR Spectroscopy : Track carbonyl group formation during esterification .

- LC-MS/MS : Identify transient intermediates (e.g., acyl chlorides) with high sensitivity .

Methodological Notes

- Synthetic Optimization : Use continuous flow reactors for scalable production, as demonstrated in benzofuran derivative syntheses .

- Data Reproducibility : Adhere to PubChem’s standardized protocols for reporting spectroscopic data to ensure cross-study comparability .

- Ethical Compliance : Confirm non-human research use per regulatory guidelines, as specified in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.